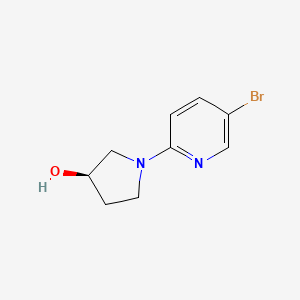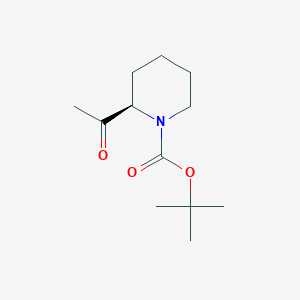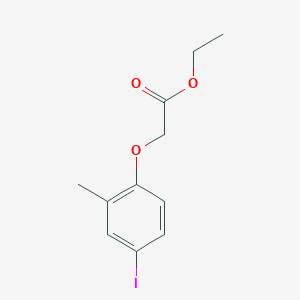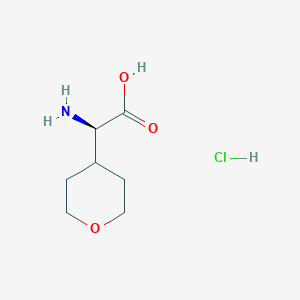
4-(4-bromo-1H-pyrazol-1-yl)pyridine
Übersicht
Beschreibung
“4-(4-bromo-1H-pyrazol-1-yl)pyridine” is a compound with the CAS Number: 1179072-77-5. It has a molecular weight of 224.06 and its IUPAC name is 4-(4-bromo-1H-pyrazol-1-yl)pyridine .
Molecular Structure Analysis
The InChI code for “4-(4-bromo-1H-pyrazol-1-yl)pyridine” is 1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H . This indicates the molecular structure of the compound. Further structural analysis can be found in the crystal structure of E. coli GyraseB 24kDa in complex with 4-(4-bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridin-3-yl)pyridine-3-carboxamide .Its molecular weight is 224.06 . More detailed physical and chemical properties are not provided in the available resources.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biomedical Compounds
4-(4-bromo-1H-pyrazol-1-yl)pyridine: is a versatile intermediate in the synthesis of various biomedical compounds . Its structure allows for the attachment of different functional groups, making it a valuable precursor in the design of molecules with potential therapeutic effects. The compound’s ability to act as a building block for more complex structures is crucial in medicinal chemistry, where it can lead to the development of new drugs and treatments .
Development of Inhibitors
This compound is also used in the creation of inhibitors that can regulate biological pathways. Inhibitors are molecules that can bind to enzymes and decrease their activity, which is essential in the treatment of diseases where overactivity of certain enzymes leads to pathological conditions. The bromo and pyrazole groups present in the compound provide key interaction points for binding to target enzymes .
Alcohol Dehydrogenase Inhibition
One specific application in the field of enzyme inhibition is the compound’s role in inhibiting liver alcohol dehydrogenase . This enzyme is responsible for the metabolism of alcohols in the liver, and its inhibition can be useful in the study of alcohol metabolism and potentially in the treatment of alcohol-related disorders .
Synthesis of Bipyrazoles
The compound serves as a starting material for the synthesis of 1,4′-bipyrazoles . Bipyrazoles are a class of organic compounds that have two pyrazole rings connected by a bridge. These compounds have a range of applications, including as ligands in coordination chemistry and as frameworks for the development of new materials .
Preparation of Hexacoordinate Complexes
In coordination chemistry, 4-(4-bromo-1H-pyrazol-1-yl)pyridine is used to prepare solid hexacoordinate complexes . These complexes have six bonds to a central metal atom, which can result in interesting magnetic, optical, and structural properties. Such complexes are studied for their potential use in various technological applications .
Pharmaceutical Research
Lastly, the compound is integral in pharmaceutical research, where it is used to synthesize compounds with potential pharmacological activities . The structural similarity of pyrazolopyridines to nucleotides like adenine and guanine makes them particularly interesting for the development of drugs that can interact with DNA or RNA, or mimic the biological activity of these nucleotides .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-bromopyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHWBMJGFPIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1H-pyrazol-1-yl)pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)
![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)


![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide](/img/structure/B1441378.png)
![6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B1441379.png)
![Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B1441380.png)




![Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester](/img/structure/B1441389.png)
